molecular formula C17H27N3O2 B1399190 Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate CAS No. 1361112-04-0

Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate

Cat. No.: B1399190
CAS No.: 1361112-04-0
M. Wt: 305.4 g/mol
InChI Key: FIGKHKRVJMXJLJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate (CAS No. 1361112-04-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a piperidine ring , and an aminopyridine moiety . Its molecular formula is C17H27N3O2C_{17}H_{27}N_{3}O_{2}, with a molecular weight of approximately 305.42 g/mol . The structural complexity suggests multiple interaction possibilities with biological targets, making it a candidate for various therapeutic applications.

Research indicates that compounds with similar structures to this compound can modulate various receptor pathways, particularly those involved in cell signaling and proliferation. Notably, derivatives of piperidine compounds have shown promise in inhibiting aurora kinases , which play a crucial role in cell division and are often implicated in cancer progression .

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor for specific enzymes or receptors, impacting processes such as:

  • Cell signaling pathways
  • Cell proliferation
  • Apoptosis regulation

The aminopyridine group enhances the potential for interaction with various biological receptors, which is critical for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(methylamino)piperidine-1-carboxylateMethylamino groupMay exhibit different receptor selectivity
Tert-butyl 4-(propylamino)piperidine-1-carboxylatePropylamino substitutionPotentially alters pharmacokinetic properties
Tert-butyl 4-(isopropylamino)piperidineIsopropyl substitutionMay enhance lipophilicity compared to others

This comparison highlights the unique aspects of this compound, particularly its specific interaction capabilities due to the aminopyridine moiety.

Case Studies and Research Findings

  • Agrochemical Applications : Initial studies have evaluated the compound's efficacy as an active ingredient in agrochemicals. Laboratory and field studies aim to develop formulations that are environmentally friendly while maintaining effectiveness against pests .
  • Cancer Research : Similar piperidine derivatives have been investigated for their ability to inhibit aurora kinases in cancer therapy. These studies suggest that modifications to the piperidine structure can enhance potency and selectivity against cancer cells .
  • Pharmacokinetic Studies : Research into pharmacokinetics has shown that structural modifications can significantly affect the bioavailability and metabolic stability of related compounds. This information is crucial for optimizing the therapeutic potential of new drugs derived from this chemical framework .

Properties

IUPAC Name

tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-14(12-20)7-6-13-8-9-19-15(18)11-13/h8-9,11,14H,4-7,10,12H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGKHKRVJMXJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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